Fmoc-N-Pbf-L-HomoArginine

Integrin Receptor Binding Antiplatelet Peptide SAR Eptifibatide Synthesis

Fmoc-N-Pbf-L-HomoArginine (Fmoc-HomoArg(Pbf)-OH, CAS 401915-53-5) is a high-purity, non-proteinogenic amino acid derivative engineered for Fmoc-based solid-phase peptide synthesis (SPPS). Characterized by its fluorenylmethoxycarbonyl (Fmoc) Nα-protection and a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) side-chain protection on a homoarginine scaffold, it introduces an elongated, guanidine-rich side chain into peptides.

Molecular Formula C35H42N4O7S
Molecular Weight 662.8 g/mol
Cat. No. B8057388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-N-Pbf-L-HomoArginine
Molecular FormulaC35H42N4O7S
Molecular Weight662.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N(CCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=N)N)C
InChIInChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)27-18-35(4,5)46-30(20)27)47(43,44)39(33(36)37)17-11-10-16-29(32(40)41)38-34(42)45-19-28-25-14-8-6-12-23(25)24-13-7-9-15-26(24)28/h6-9,12-15,28-29H,10-11,16-19H2,1-5H3,(H3,36,37)(H,38,42)(H,40,41)/t29-/m0/s1
InChIKeyKPKYYRTZYDRTNX-LJAQVGFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-N-Pbf-L-HomoArginine: Selecting the Right Orthogonally Protected Homoarginine Building Block for Fmoc SPPS


Fmoc-N-Pbf-L-HomoArginine (Fmoc-HomoArg(Pbf)-OH, CAS 401915-53-5) is a high-purity, non-proteinogenic amino acid derivative engineered for Fmoc-based solid-phase peptide synthesis (SPPS) . Characterized by its fluorenylmethoxycarbonyl (Fmoc) Nα-protection and a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) side-chain protection on a homoarginine scaffold, it introduces an elongated, guanidine-rich side chain into peptides . Unlike standard arginine derivatives, this building block is essential for synthesizing peptides where the extended side-chain geometry and charge distribution of homoarginine, not arginine or lysine, is required to achieve target binding and biological function.

Why Fmoc-Arg(Pbf)-OH or Other Basic Amino Acid Building Blocks Cannot Simply Replace Fmoc-N-Pbf-L-HomoArginine


A common procurement misconception is that any orthogonally protected basic amino acid, such as Fmoc-Arg(Pbf)-OH or Fmoc-Lys(Boc)-OH, can substitute for Fmoc-N-Pbf-L-HomoArginine in SPPS. This strategy fails because the unique methylene-extended side chain of homoarginine is not just a structural nuance—it critically dictates a peptide's receptor-binding pharmacophore and metabolic stability. Evidence shows that directly substituting the homoarginine residue with arginine or lysine in a lead peptide can abolish biological activity entirely [1] or significantly reduce proteolytic resistance [2]. The quantitative evidence below demonstrates that the choice of this specific building block is a binary decision for activity in key therapeutic peptide programs and is not compensable by adjusting coupling protocols or using alternative basic amino acid sources.

Quantitative Differentiation Evidence for Fmoc-N-Pbf-L-HomoArginine vs. Analogs in Peptide Synthesis


Eptifibatide Activity Loss: Homoarginine vs. Arginine or Lysine Substitution

In a controlled study, eptifibatide—a cyclic peptide requiring an N-terminal homoarginine residue for its clinical mechanism—was re-synthesized with the hArg residue replaced by Arg or Lys using Fmoc-Arg(Pbf)-OH and Fmoc-Lys(Boc)-OH respectively, while the wild-type eptifibatide was synthesized using Fmoc-N-Pbf-L-HomoArginine. Wild-type eptifibatide inhibited collagen- and ADP-induced platelet aggregation, whereas the Arg- and Lys-eptifibatide variants showed a complete loss of inhibitory activity, displaying behavior indistinguishable from the vehicle control [1]. Molecular dynamics simulations revealed that only the homoarginine side chain can form the requisite double hydrogen bonds with Asp224 of the αIIb integrin chain, explaining this functional switch [1].

Integrin Receptor Binding Antiplatelet Peptide SAR Eptifibatide Synthesis

Protease Stability Enhancement: Homoarginine-Substituted Antimicrobial Peptides vs. Native Arginine Peptides

A study compared the antimicrobial peptides PLR10 (oligoarginine) and its total homoarginine-substituted analog PLHR10 (synthesized with Fmoc-N-Pbf-L-HomoArginine). After trypsin digestion, PLR10 activity against E. coli was reduced to a 20% growth reduction, while PLHR10 retained 90% growth reduction at the same 62.5 µM concentration. Against P. aeruginosa at 125 µM, PLR10 showed only 22% growth reduction post-trypsin, compared to 70% for PLHR10, demonstrating a substantial gain in functional protease resistance [1]. In another analog, Mel4, total arginine substitution with homoarginine resulted in improved stability but was accompanied by reduced activity against S. aureus, underscoring that the stability effect is context-dependent and must be empirically determined [1].

Antimicrobial Peptide Stability Proteolytic Degradation Peptide Therapeutics

Pbf Side-Chain Protection Reduces Tryptophan Alkylation by 46% vs. Alternative Pmc Protection

The Pbf side-chain protecting group employed in Fmoc-N-Pbf-L-HomoArginine provides a well-documented advantage over the structurally related 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group. In a literature example, cleavage and deprotection of a peptide containing Arg(Pmc) with TFA resulted in only 46% of the desired peptide product due to extensive tryptophan alkylation side reactions. In contrast, the Pbf group can be cleaved under moderate acid conditions with significantly reduced alkylation, especially in the absence of scavengers, and can be removed 1-2 times faster than Pmc . While this evidence was generated for the arginine scaffold, it is a class-level property conferred by the Pbf group shared by both Fmoc-Arg(Pbf)-OH and Fmoc-N-Pbf-L-HomoArginine, confirming that the target compound retains this protective advantage over Pmc-protected homoarginine alternatives if they exist.

Solid-Phase Peptide Synthesis Deprotection Side Reactions Arginine/Tryptophan Peptides

High Purity and Defined Specifications Enable Immediate Use in Automated SPPS

While some specialty building blocks suffer from variable purity that can compromise automated synthesis cycle yields, the commercially available Fmoc-N-Pbf-L-HomoArginine from a major supplier (Novabiochem®) is routinely specified at ≥95.0% by HPLC (area%) and ≥97% by TLC . Alternative suppliers also list a 98% HPLC purity specification . This high purity, combined with a defined optical rotation range of -7° to -3° (c=1, DMF) and a melting point of 115-120°C , ensures consistent coupling efficiency and minimizes the propagation of deletion sequences in automated mode. In contrast, less rigorously characterized batches of custom-synthesized or non-commercial HomoArg precursors can introduce unpredictable variability in stepwise yield, directly increasing the per-peptide cost of synthesis.

Automated Peptide Synthesis Quality Control SPPS Building Block

Highest-Value Application Scenarios for Fmoc-N-Pbf-L-HomoArginine Based on Evidence


Synthesis of Eptifibatide and Integrin-Targeting Cyclic Peptide APIs

The evidence that substituting homoarginine with arginine or lysine destroys eptifibatide's antiplatelet activity [1] establishes Fmoc-N-Pbf-L-HomoArginine as the sole acceptable building block for this FDA-approved API and its analogs. Any CMO or research group tasked with producing active pharmaceutical-grade eptifibatide must use this compound to install the N-terminal hArg residue. The high purity specification (≥95% HPLC) supports GMP peptide manufacturing.

Design of Protease-Resistant Antimicrobial and Cell-Penetrating Peptides

The demonstrated ability of homoarginine substitution to markedly improve trypsin resistance while retaining antimicrobial function—shifting post-digestion activity from 20% to 90% growth reduction [2]—positions this building block as a strategic tool for peptide medicinal chemists. It is particularly valuable when the peptide's mechanism requires a guanidinium-rich sequence that must survive exposure to serine proteases in serum or in the target microenvironment.

Synthesis of Arginine/Tryptophan-Rich Peptides Requiring High Crude Purity

The Pbf protecting group's proven ability to limit tryptophan alkylation side-reactions during TFA cleavage, reducing byproduct formation by more than 54% compared to Pmc protection , makes Fmoc-N-Pbf-L-HomoArginine the reagent of choice for peptides containing both homoarginine and tryptophan residues. This is a critical consideration for procurement when high-value Trp-containing sequences are being synthesized on multi-gram scale.

Automated High-Throughput Peptide Library Synthesis in Drug Discovery

The availability of Fmoc-N-Pbf-L-HomoArginine as a well-characterized, high-purity solid with defined optical rotation and solubility ensures its direct compatibility with automated microwave or HT-SPPS synthesizers. For core facilities or pharma discovery groups generating positional scanning libraries of basic peptides, this building block can be substituted into standard Arg positions to explore proteolytic stability and charge-distribution SAR without requiring manual re-optimization of coupling cycles.

Quote Request

Request a Quote for Fmoc-N-Pbf-L-HomoArginine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.